N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.10889899 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antagonistic and Therapeutic Potential
Adenosine A2A Receptor Antagonism for Parkinson's Disease A study conducted by Basu et al. (2017) focused on the design and synthesis of novel, potent, and selective orally bioavailable adenosine A2A receptor antagonists, featuring aryloxy-2-methylpropanamide moieties derived from the benzothiazole scaffold. These compounds demonstrated significant in vitro and in vivo efficacy, including oral bioavailability and potential therapeutic applications in Parkinson's disease, showcasing an innovative approach in drug discovery and development (Basu et al., 2017).
Diagnostic and Analytical Applications
Quantitative Analysis in Human Plasma Song et al. (2004) detailed a method for the quantitative determination of MK-0767, a dual α/γ peroxisome proliferator-activated receptor (PPAR) agonist, in human plasma using liquid chromatography–tandem mass spectrometry. This work underscores the compound's utility in clinical research and the importance of accurate measurement techniques in therapeutic monitoring and pharmacokinetic studies (Song et al., 2004).
Antimicrobial Activity
Synthesis of Thiazole Derivatives as Antimicrobial Agents Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity against several bacterial and fungal strains. These compounds exhibited potent inhibitory effects, with some being more effective than reference drugs, highlighting the potential of benzothiazole derivatives in addressing antibiotic resistance and the development of new antimicrobial agents (Bikobo et al., 2017).
Anticancer Research
Novel Compounds for Cancer Treatment Research by Ravinaik et al. (2021) on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines. This study illustrates the role of structural modification in enhancing anticancer efficacy, offering insights into the development of new therapeutic agents (Ravinaik et al., 2021).
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11(2)17(21)19-14-10-12(8-9-15(14)22-3)18-20-13-6-4-5-7-16(13)23-18/h4-11H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUUILFKKPDGQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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